molecular formula C13H17ClN2O3S B5345639 4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B5345639
M. Wt: 316.80 g/mol
InChI Key: CKOIIIBIMHDKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It is a member of the sulfonylurea class of compounds, which are commonly used to treat type 2 diabetes. However, this compound has also been investigated for its potential use in other areas of medicine.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. It may also affect other metabolic pathways, such as glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase insulin secretion and improve glucose tolerance in animal models. It has also been shown to have anti-cancer properties and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is that it has been extensively studied and its effects are well-characterized. However, its use may be limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several potential future directions for research on 4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, research could explore its effects on other metabolic pathways and its potential use in the treatment of neurological disorders. Further studies could also investigate its potential toxicity and safety in humans.

Synthesis Methods

The synthesis of 4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has been described in several scientific publications. One method involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine, followed by reduction with hydrogen gas and then reaction with pyrrolidine-1-sulfonyl chloride. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine, followed by reduction with sodium dithionite and then reaction with pyrrolidine-1-sulfonyl chloride.

Scientific Research Applications

Research on 4-chloro-N-ethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has primarily focused on its potential use as a therapeutic agent. Studies have investigated its effects on insulin secretion, glucose uptake, and other metabolic pathways. Additionally, research has explored its potential use in the treatment of cancer, neurological disorders, and other diseases.

properties

IUPAC Name

4-chloro-N-ethyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-15-13(17)10-5-6-11(14)12(9-10)20(18,19)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIIIBIMHDKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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